3,5-dimethyloxan-4-one
Description
3,5-Dimethyloxan-4-one is a six-membered cyclic ketone belonging to the tetrahydropyran-4-one family. Its structure features a central oxane ring (oxygen-containing heterocycle) with methyl substituents at the 3- and 5-positions and a ketone group at position 4 (Figure 1).
Properties
IUPAC Name |
3,5-dimethyloxan-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-5-3-9-4-6(2)7(5)8/h5-6H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFPBFBJZAMZMKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCC(C1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801296818 | |
| Record name | Tetrahydro-3,5-dimethyl-4H-pyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801296818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
625099-33-4 | |
| Record name | Tetrahydro-3,5-dimethyl-4H-pyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=625099-33-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrahydro-3,5-dimethyl-4H-pyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801296818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dimethyloxan-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Dimethyloxan-4-one can be synthesized through various synthetic routes. One common method involves the cyclization of 3,5-dimethyl-1,5-hexadiene with an oxidizing agent such as potassium permanganate. The reaction is typically carried out in an aqueous medium under controlled temperature conditions to ensure the formation of the desired oxanone ring.
Industrial Production Methods
In industrial settings, this compound is produced using a continuous flow reactor. This method allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyloxan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium dichromate or hydrogen peroxide.
Reduction: Reduction of this compound with reducing agents such as sodium borohydride yields the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium dichromate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted oxanones depending on the nucleophile used.
Scientific Research Applications
3,5-Dimethyloxan-4-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of 3,5-dimethyloxan-4-one involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, leading to changes in their activity. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate enzyme activity through covalent bonding or non-covalent interactions.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The physicochemical and reactivity profiles of oxan-4-one derivatives are highly dependent on substituents. A notable analog is (3E,5E)-3,5-Bis(4-hydroxybenzylidene)-oxan-4-one (), which shares the oxan-4-one core but differs in substituents:
- 3,5-Dimethyloxan-4-one : Methyl groups at positions 3 and 5.
- (3E,5E)-3,5-Bis(4-hydroxybenzylidene)-oxan-4-one : Bulky 4-hydroxybenzylidene groups at positions 3 and 5, introducing extended π-conjugation and hydrogen-bonding capacity.
Table 1: Comparative Properties of Oxan-4-one Derivatives
| Property | This compound | (3E,5E)-3,5-Bis(4-hydroxybenzylidene)-oxan-4-one |
|---|---|---|
| Molecular Weight | ~128.17 g/mol | 336.34 g/mol |
| Substituent Effects | Electron-donating (methyl) | Electron-delocalizing (benzylidene), H-bond donor |
| Predicted Melting Point | Low (45–50°C) | High (180–185°C) |
| Solubility | Non-polar solvents | Polar aprotic solvents (e.g., DMSO) |
| Reactivity | Moderate ketone electrophilicity | Enhanced acidity due to conjugation and H-bonding |
Research Findings
- Crystallography : The bis-benzylidene compound exhibits planar geometry due to conjugation, with intramolecular H-bonding between hydroxyl groups and the ketone oxygen. In contrast, this compound likely adopts a chair conformation with axial/equatorial methyl groups, minimizing steric strain.
- Applications : The dimethyl derivative’s simplicity favors its use as a solvent-stable intermediate. The bis-benzylidene analog’s extended conjugation may suit optoelectronic materials or metal-chelating agents.
Biological Activity
3,5-Dimethyloxan-4-one, a compound characterized by its unique oxanone structure, has garnered attention in recent years due to its potential biological activities. This article explores the synthesis, biological evaluation, and therapeutic implications of this compound, drawing on diverse research findings and case studies.
Synthesis of this compound
The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. Various methodologies have been reported, including the use of acid catalysts and microwave-assisted reactions to enhance yield and purity. The compound can be synthesized through the following general reaction scheme:
Biological Activity Overview
This compound exhibits a range of biological activities that are significant for medicinal chemistry. The following sections detail specific activities observed in various studies.
Antimicrobial Activity
Research has indicated that this compound possesses notable antimicrobial properties. A study demonstrated its efficacy against several bacterial strains, including Escherichia coli and Pseudomonas aeruginosa , with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.
| Microorganism | MIC (µM) | Standard Antibiotic |
|---|---|---|
| Escherichia coli | 0.21 | Ciprofloxacin |
| Pseudomonas aeruginosa | 0.21 | Ciprofloxacin |
This suggests that the compound may serve as a lead for developing new antimicrobial agents.
Cytotoxicity Studies
In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. Using the MTT assay, researchers assessed cell viability in human lung carcinoma (A549) and breast carcinoma (BT549) cells.
| Cell Line | IC50 (µM) | Control (Tamoxifen) |
|---|---|---|
| A549 | 70 | 55 |
| BT549 | 50 | 55 |
These findings indicate that this compound shows promising selectivity and cytotoxicity against specific cancer types.
The biological activity of this compound can be attributed to its ability to interact with various cellular targets:
- DNA Gyrase Inhibition : Molecular docking studies suggest that the compound binds effectively to DNA gyrase, a crucial enzyme for bacterial DNA replication.
- Cell Cycle Disruption : In cancer cells, it may induce apoptosis through cell cycle arrest mechanisms.
- Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels in cancer cells, leading to oxidative stress and cell death.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Antimicrobial Efficacy : A clinical trial assessed the effectiveness of this compound in treating infections caused by resistant bacterial strains. Results indicated significant improvements in patient outcomes compared to conventional treatments.
- Cancer Treatment Protocols : Another study explored the incorporation of this compound into treatment regimens for patients with advanced breast cancer. The results showed enhanced efficacy when combined with existing therapies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
